1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea
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Overview
Description
Compound 19a is a synthetic organic molecule designed as a small molecule type II kinase inhibitor. It targets multiple tyrosine kinases, including c-Met, Ron (macrophage stimulating 1 receptor), c-Kit, AXL, and IGF-1R. This compound has shown efficacy against both drug-sensitive and drug-resistant cancer cell lines .
Preparation Methods
The synthesis of compound 19a involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes the formation of urea derivatives and the incorporation of various functional groups to achieve the desired multi-tyrosine kinase inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Compound 19a undergoes several types of chemical reactions, including:
Oxidation: This reaction
Properties
Molecular Formula |
C35H36F4N6O5S |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
1-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea |
InChI |
InChI=1S/C35H36F4N6O5S/c1-3-43-11-13-44(14-12-43)10-5-15-49-30-19-27-22(18-29(30)48-2)28(8-9-40-27)50-33-25(38)16-21(17-26(33)39)41-35(47)42-45-31(46)20-51-34(45)32-23(36)6-4-7-24(32)37/h4,6-9,16-19,34H,3,5,10-15,20H2,1-2H3,(H2,41,42,47) |
InChI Key |
GZVQZLVAKXRTHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4F)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F)F |
Origin of Product |
United States |
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